4-Methyl-2-(2-propoxyethoxy)aniline
Description
Positioning within the Chemical Landscape of Substituted Aniline (B41778) Derivatives
Substituted anilines are a class of organic compounds derived from aniline (C₆H₅NH₂) through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. These substitutions can profoundly influence the molecule's physical, chemical, and biological properties. The reactivity and properties of substituted anilines are largely governed by the electronic and steric effects of the substituents.
4-Methyl-2-(2-propoxyethoxy)aniline is a disubstituted aniline derivative. The substituents are a methyl group (-CH₃) at the para-position (position 4) and a 2-propoxyethoxy group (-OCH₂CH₂OCH₂CH₂CH₃) at the ortho-position (position 2) relative to the amino group (-NH₂).
The methyl group is an electron-donating group through induction and hyperconjugation. This generally increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions. The para-position of the methyl group in relation to the amino group further enhances this electron-donating effect.
The combination of these substituents places this compound within a specific subclass of anilines that possess both alkyl and polyether functionalities. This unique structural arrangement suggests potential applications in areas where both lipophilicity and the reactive nature of the aniline moiety are desired, such as in the synthesis of specialized polymers, dyes, and potentially as a precursor for pharmacologically active molecules.
Fundamental Structural Attributes and their Theoretical Implications
The structural attributes of this compound are key to understanding its chemical behavior. The molecule's geometry, electron distribution, and conformational flexibility are all influenced by the interplay of its constituent functional groups.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | p-Toluidine (B81030) researchgate.netresearchgate.net | 2-Ethoxyaniline rsc.orgnih.gov |
| Molecular Formula | C₁₂H₁₉NO₂ | C₇H₉N | C₈H₁₁NO |
| Molecular Weight ( g/mol ) | 209.29 | 107.15 | 137.18 |
| Boiling Point (°C) | > 250 | 200 | 231-233 |
| Melting Point (°C) | Not available | 43-45 | -2 |
| Density (g/mL) | ~1.04 | 0.962 | 1.051 |
| Solubility in water | Low | Slightly soluble | Slightly soluble |
Note: The properties for this compound are estimations based on the structural contributions of p-toluidine and 2-ethoxyaniline.
Theoretical Implications:
Electronic Effects: The electron-donating nature of both the methyl and the 2-propoxyethoxy groups increases the nucleophilicity of the amino group and activates the aromatic ring towards electrophilic substitution. Computational studies on substituted anilines have shown that electron-donating groups increase the electron density on the nitrogen atom, which correlates with an increase in basicity (pKa). mdpi.com Therefore, this compound is expected to be a stronger base than aniline itself.
Steric Effects: The bulky 2-propoxyethoxy group at the ortho-position can sterically hinder reactions involving the adjacent amino group. This steric hindrance can influence the regioselectivity of reactions and may also affect the planarity of the amino group with respect to the benzene ring.
Conformational Flexibility: The 2-propoxyethoxy chain introduces a degree of conformational flexibility to the molecule. This flexibility, arising from the rotation around the C-O and C-C single bonds, can influence how the molecule interacts with other molecules or surfaces, which is particularly relevant in the context of polymer science and materials applications.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Singlet for the methyl group around 2.2-2.4 ppm. Signals for the propoxyethoxy chain protons in the range of 0.9-4.2 ppm. Broad singlet for the NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Methyl carbon around 20-22 ppm. Carbons of the propoxyethoxy chain in the range of 10-75 ppm. |
| IR (Infrared) Spectroscopy | N-H stretching vibrations around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹ and of the aliphatic chain around 2850-2960 cm⁻¹. C-O-C stretching of the ether linkage around 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 209. Fragmentation pattern showing loss of the propoxyethoxy side chain. |
Note: These are predicted values based on the analysis of similar structures and are intended for illustrative purposes.
Overview of Research Trajectories and Knowledge Gaps Pertaining to Polyether Anilines
The incorporation of polyether chains into the aniline backbone has opened up new avenues of research, particularly in the field of polymer chemistry and materials science. Aniline and its derivatives are precursors to polyaniline, a well-known conducting polymer. The functionalization of the aniline monomer with polyether side chains can significantly modify the properties of the resulting polymer.
Current Research Trajectories:
Solubility and Processability of Polyanilines: One of the major challenges in the application of polyaniline is its poor solubility in common organic solvents. The introduction of flexible and solvophilic polyether chains can enhance the solubility and processability of the resulting polymers, making them more suitable for applications such as coatings, sensors, and electronic devices. acs.org
Modification of Material Properties: The polyether chains can influence the morphological, thermal, and mechanical properties of polyanilines. For instance, the flexible side chains can lower the glass transition temperature of the polymer and affect its film-forming ability.
Development of Functional Materials: Polyether anilines are being explored as building blocks for various functional materials. Their ability to coordinate with metal ions through the ether oxygens makes them interesting candidates for applications in catalysis and sensing.
Knowledge Gaps:
Limited Data on Specific Derivatives: While the general effects of alkoxy and polyether substitutions are understood, there is a significant lack of specific experimental data for many individual polyether aniline derivatives, including this compound. This scarcity of data hinders the rational design of new materials with tailored properties.
Structure-Property Relationships: A deeper understanding of the precise structure-property relationships in polyether anilines is needed. This includes elucidating how the length and branching of the polyether chain, as well as the substitution pattern on the aniline ring, affect the final properties of the derived materials.
Synthesis of Well-Defined Architectures: The development of synthetic methods that allow for precise control over the molecular weight, polydispersity, and architecture of polyether-functionalized polyanilines remains an active area of research.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-propoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-9-10(2)4-5-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDERGRIXJVIWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Retrosynthetic Analysis and Precursor Synthesis Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Methyl-2-(2-propoxyethoxy)aniline, the primary disconnections are at the ether linkage and the amine group, suggesting several synthetic pathways. amazonaws.com
Synthesis of Relevant Methyl-Substituted Aniline (B41778) Intermediates
A key precursor for the synthesis of this compound is 2-amino-4-methylphenol (B1222752). sigmaaldrich.comnih.govsigmaaldrich.com This intermediate possesses the required arrangement of the amino, hydroxyl, and methyl groups on the aromatic ring. The synthesis of such substituted anilines can be approached through various methods.
One common strategy involves the nitration of p-toluidine (B81030) (4-methylaniline), followed by reduction of the nitro group. The nitration of 4-methylaniline can be achieved using a nitrating agent in the presence of an acid catalyst, which typically yields 4-methyl-2-nitroaniline. patsnap.com Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as catalytic hydrogenation or metal-acid combinations, to yield the corresponding diamine. However, for the synthesis of 2-amino-4-methylphenol, a more direct route starts from 4-methylphenol (p-cresol). Nitration of p-cresol (B1678582) would be followed by reduction of the nitro group to an amine.
Alternatively, the synthesis of substituted anilines can be achieved through multicomponent reactions. For instance, a metal- and additive-free method has been reported for the synthesis of meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and primary/secondary alkyl- and arylamines. rsc.org Another approach involves the catalyst- and additive-free synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov
A different strategy for preparing substituted anilines is through the functionalization of existing aniline derivatives. For example, 2-bromo-4-methylaniline (B145976) can be synthesized from 4-methylaniline via electrophilic aromatic substitution using a brominating agent. echemi.comgoogle.com This bromo-substituted aniline can then be further functionalized.
The table below summarizes some key methyl-substituted aniline intermediates and their properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4-methylphenol | 95-84-1 | C7H9NO | 123.15 | 133-136 |
| 4-Methylaniline (p-Toluidine) | 106-49-0 | C7H9N | 107.15 | 43-45 |
| 4-Methyl-2-nitroaniline | 89-62-3 | C7H8N2O2 | 152.15 | 115-117 |
| 2-Bromo-4-methylaniline | 583-68-6 | C7H8BrN | 186.05 | 30-32 |
Note: Data sourced from various chemical suppliers and databases.
Preparation of Functionalized Propoxyethoxy Components
The 2-propoxyethoxy side chain is another critical component. This functional group is typically introduced using a pre-functionalized reagent. The synthesis of such reagents often starts from 2-propoxyethanol (B165432). This alcohol can be activated for nucleophilic substitution by converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or a halide.
For example, 2-propoxyethanol can be reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form 2-propoxyethyl tosylate. Alternatively, reaction with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-propoxyethyl chloride or bromide. These activated intermediates are then ready to react with a nucleophile, such as the phenoxide derived from 2-amino-4-methylphenol. The synthesis of various ether and polyether compounds has been explored, providing a basis for the preparation of the desired propoxyethoxy component. researchgate.netpressbooks.pub
Direct and Convergent Synthetic Approaches to this compound
With the key precursors in hand, several direct and convergent synthetic strategies can be employed to construct the final target molecule.
Etherification Reactions involving Phenolic or Aniline Precursors
The most direct approach to forming the ether linkage is through a Williamson ether synthesis. organic-chemistry.org This involves the reaction of an alkoxide with a primary alkyl halide. In this context, 2-amino-4-methylphenol can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an activated 2-propoxyethoxy derivative, such as 2-propoxyethyl bromide or tosylate, to yield this compound. It is important to consider potential side reactions, such as N-alkylation of the aniline. amazonaws.com Protecting the amino group prior to etherification can be a strategic move to avoid this. organic-chemistry.org
The table below outlines a general scheme for the Williamson ether synthesis approach.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Amino-4-methylphenol | 1-Bromo-2-propoxyethane | K₂CO₃ | Acetonitrile | This compound |
| 2-Amino-4-methylphenol | 2-Propoxyethyl tosylate | NaH | THF | This compound |
Amination Strategies for Aromatic Ether Systems
An alternative retrosynthetic disconnection suggests forming the C-N bond last. This would involve the amination of a pre-formed aromatic ether. For instance, one could synthesize 1-(2-propoxyethoxy)-4-methyl-2-nitrobenzene from 4-methyl-2-nitrophenol (B89549) and the appropriate propoxyethoxy halide. Subsequent reduction of the nitro group would then furnish the desired aniline. This approach can be advantageous if the etherification reaction is more efficient with the nitrophenol compared to the aminophenol.
Various methods for the amination of aromatic systems have been developed, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.gov While direct amination of an unactivated aromatic C-H bond is challenging, the presence of the ether and methyl groups influences the electronic properties of the aromatic ring, potentially facilitating such transformations under specific catalytic conditions.
Multicomponent Reaction Development
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov The development of an MCR for the synthesis of this compound could be a novel and highly efficient strategy.
While a specific MCR for this exact compound may not be established, the principles of MCRs can be applied. For example, reactions like the Strecker synthesis for α-amino nitriles or the Mannich reaction for aminomethyl derivatives demonstrate the power of MCRs in forming C-N bonds. nih.gov A hypothetical MCR could involve the reaction of a p-cresol derivative, an amine source, and a component that delivers the propoxyethoxy group in a one-pot process. Recent research has focused on developing novel MCRs for the synthesis of variously substituted anilines, which could potentially be adapted for this target molecule. rsc.orgacs.orgmdpi.com
Optimization of Reaction Conditions and Process Efficiency
The industrial production of aromatic amines is highly dependent on the optimization of reaction parameters to maximize yield, minimize byproducts, and ensure economic viability. Key areas of focus include the development of advanced catalytic systems, the integration of green chemistry principles, and the application of novel energy sources like microwave irradiation.
The most common route to aromatic amines is the reduction of the corresponding nitroaromatic compounds. The choice of catalyst is paramount for achieving high selectivity and efficiency. mdpi.comrsc.org
Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes to anilines. organic-chemistry.org For instance, in the synthesis of 2-methyl-4-methoxydiphenylamine, a related substituted aniline, a 5 wt% Pd/C catalyst was employed. osti.gov The efficiency of these catalytic systems can be influenced by the support material and the presence of promoters or poisons. For example, tin dioxide-supported platinum nanoparticles (Pt/SnO2) have been shown to allow for the controlled hydrogenation of nitroaromatics to various products, including anilines, by modulating the reaction conditions. researchgate.net
Homogeneous and Novel Catalysis: Well-defined iron-based catalysts have emerged as a more sustainable alternative to precious metal catalysts. These systems can effectively reduce nitroarenes to anilines using transfer hydrogenation with reagents like formic acid under mild, base-free conditions. organic-chemistry.org Another approach involves the use of samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org
The following table summarizes various catalytic systems used for the reduction of nitroaromatics, a key step in the synthesis of many anilines.
| Catalyst System | Reductant | Substrate Scope | Key Features |
| Pd/C | H₂ gas, Hydrazine, PMHS | Broad (Aromatic Nitro Compounds) | High yield, wide functional group tolerance, standard industry catalyst. organic-chemistry.org |
| Iron-based complexes | Formic Acid | Broad (Aromatic Nitro Compounds) | Base-free conditions, avoids precious metals, good to excellent yields. organic-chemistry.org |
| Sm(0) / 1,1'-dioctyl-4,4'-bipyridinium dibromide | Electron Transfer | Aromatic Nitro Compounds | High chemoselectivity over other functional groups. organic-chemistry.org |
| Pt/SnO₂ | H₂ gas | Nitroaromatics | Controllable selectivity to various reduction products (nitroso, hydroxylamine, aniline). researchgate.net |
| Tetrahydroxydiboron (B82485) / 4,4'-bipyridine | Self | Aromatic Nitro Compounds | Metal-free, rapid reaction at room temperature, highly chemoselective. organic-chemistry.org |
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netyoutube.com This involves designing synthetic routes that are atom-economical, use less hazardous substances, and are energy-efficient. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation, for example, exhibits 100% atom economy in principle, as all atoms of the hydrogen molecule are incorporated into the product. acs.org
Safer Solvents and Reagents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. skpharmteco.com Water is an ideal green solvent, and reactions such as the metal-free reduction of nitroaromatics using tetrahydroxydiboron have been successfully performed in water. organic-chemistry.org The development of solvent-free reaction conditions, often facilitated by techniques like microwave synthesis, is another key strategy. researchgate.net
Waste Reduction: Traditional methods for nitro group reduction, such as using iron powder in acidic media, generate significant amounts of iron sludge, posing disposal challenges. rsc.org Catalytic methods are superior as the catalyst is used in small amounts and can often be recycled and reused. youtube.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org For the synthesis of anilines and related compounds, MAOS offers significant advantages.
A novel method for producing anilines from activated aryl halides has been developed using microwave irradiation in an aqueous ammonium (B1175870) hydroxide (B78521) solution, completely avoiding the need for transition metal catalysts and organic solvents. nih.govnih.govtandfonline.com For instance, various substituted aryl halides can be converted to the corresponding anilines in high yields in as little as 5 to 20 minutes. researchgate.net
The table below illustrates the efficiency of microwave-assisted amination for different substrates.
| Starting Material (Aryl Halide) | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| 1-chloro-2,4-dinitrobenzene | 130 | 5 | 100 | 99 |
| 4-chloro-3-nitrobenzonitrile | 130 | 10 | 100 | 99 |
| 2-chloro-5-nitropyridine | 130 | 10 | 100 | 99 |
| 2-chloro-3-nitropyridine | 130 | 20 | 100 | 99 |
Data adapted from studies on analogous systems. researchgate.net
This technology demonstrates the potential for rapid, efficient, and environmentally friendly synthesis of substituted anilines, which could be applicable to the synthesis of this compound. nih.govtandfonline.com
Elucidation of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product distribution. For a substituted aniline like this compound, both electrophilic and nucleophilic aromatic substitution pathways are relevant to its synthesis and potential subsequent reactions.
The aniline moiety contains a strongly activating, ortho-, para-directing amino group (-NH₂). chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com
In the case of this compound, the 4-position is blocked by a methyl group. Therefore, electrophilic attack would be directed primarily to the ortho positions relative to the amino group. One ortho position is occupied by the 2-(2-propoxyethoxy) group, leaving the position 6 as the most likely site for electrophilic substitution. The bulky ether group at position 2 might exert some steric hindrance.
Kinetic studies on the reaction of substituted anilines with electrophiles, such as 4,6-dinitrobenzofuroxan (DNBF), have shown that the reaction is typically first-order with respect to the electrophile. cdnsciencepub.com The reaction rates are sensitive to the substituents on the aniline ring and the acidity of the medium. cdnsciencepub.com Such studies indicate that the free aniline, rather than its protonated anilinium form, is the reactive species. cdnsciencepub.com A kinetic isotope effect (kH/kD) greater than 1 suggests that the bond formation step is often rate-determining in the substitution pathway. cdnsciencepub.com
Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles, such as alkoxy groups, onto an aromatic ring. wikipedia.org This is a plausible pathway for the introduction of the 2-(2-propoxyethoxy) group in the synthesis of this compound, likely starting from a di-substituted precursor like 2-halo-4-methylaniline or 2-halo-4-methylnitrobenzene.
The SₙAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.comyoutube.com This involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com
Elimination: The leaving group departs, restoring the aromaticity of the ring. youtube.com
For a precursor to this compound, a nitro group at the 5-position (para to the incoming nucleophile and ortho to the methyl group) or the 3-position (ortho to the incoming nucleophile) could facilitate the substitution of a leaving group (e.g., a halogen) at the 2-position. The subsequent reduction of the nitro group would then yield the final aniline product.
An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism, which occurs under very strong basic conditions (e.g., using NaNH₂) and does not require activation by electron-withdrawing groups. chemistrysteps.comyoutube.com
Regiochemical Control in Aniline Derivatization
The selective functionalization of substituted anilines is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules with diverse applications. In the case of "this compound," the regiochemical outcome of derivatization reactions is dictated by the interplay of the electronic and steric effects of the substituents already present on the aromatic ring: the amino group, the methyl group, and the 2-propoxyethoxy group. Understanding these influences is paramount for predicting and controlling the position of incoming electrophiles or other reacting species.
The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. byjus.comchemistrysteps.com Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to it. byjus.comchemistrysteps.com This enhanced nucleophilicity makes these positions primary targets for electrophilic attack.
The methyl group (-CH₃) at the C4 position is a weakly activating group that also directs incoming electrophiles to the ortho and para positions relative to itself, primarily through an inductive effect. libretexts.org The 2-propoxyethoxy group at the C2 position is an alkoxy group, which, like the amino group, is an activating ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom. libretexts.org
In "this compound," the positions ortho and para to the strongly activating amino group are C3, C5, and the position of the methyl group (C4 is already substituted). The 2-propoxyethoxy group at C2 sterically hinders the C3 position. The methyl group is at C4. Therefore, the most electronically activated and sterically accessible positions for electrophilic substitution are C5 and C6 (which is ortho to the amino group and meta to the methyl group).
The interplay of these directing effects can be complex. In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group typically dominates the directing effects of the other substituents. However, the steric bulk of the 2-propoxyethoxy group can significantly influence the regioselectivity, favoring substitution at the less hindered C5 position over the C3 position.
Modern synthetic methodologies offer a high degree of control over the regioselectivity of aniline derivatization, often overriding the inherent directing effects of the substituents. These methods frequently employ directing groups or specialized catalysts to achieve site-selective C-H functionalization. For instance, transition metal catalysis, utilizing metals such as palladium, rhodium, and nickel, has emerged as a powerful tool for the regioselective derivatization of anilines. researchgate.net These catalysts can be guided by removable directing groups attached to the aniline nitrogen, enabling functionalization at positions that are typically disfavored, such as the ortho or even meta positions. researchgate.net
For example, a removable directing group, such as a pyrimidine, can be used to direct a palladium catalyst to the ortho C-H bond, leading to selective ortho-functionalization. researchgate.net Similarly, photocatalytic methods have been developed for the para-selective C-H functionalization of anilines. nih.gov
The table below summarizes the expected regiochemical outcomes for the derivatization of "this compound" under different reaction conditions, based on the principles of directing group effects and advanced synthetic methods.
| Reaction Type | Reagents/Conditions | Major Product(s) | Controlling Factors |
| Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Standard electrophilic reagents | 5-substituted and/or 3-substituted derivatives | Electronic activation by -NH₂ and -O(CH₂)₂OPr, steric hindrance from the 2-propoxyethoxy group |
| Directed Ortho-Metalation | n-BuLi, TMEDA, then electrophile | 6-substituted derivative | Directed metalation by the amino group |
| Palladium-Catalyzed C-H Arylation (with directing group) | Pd catalyst, directing group, aryl halide | 6-substituted derivative | Directing group effect |
| Photocatalytic C-H Functionalization | Photocatalyst, light, functionalizing agent | 5-substituted derivative | Radical-radical cross-coupling at the most electron-rich, accessible position |
It is important to note that the precise regioselectivity will depend on the specific reagents, catalysts, and reaction conditions employed. Mechanistic investigations, often supported by computational studies, are crucial for understanding and predicting the outcomes of these complex transformations. rsc.orgacs.org These studies help to elucidate the roles of electronic effects, steric hindrance, and catalyst-substrate interactions in determining the final product distribution. rsc.orgacs.orgcapes.gov.br
Comprehensive Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's framework can be constructed.
High-resolution ¹H NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum of 4-Methyl-2-(2-propoxyethoxy)aniline would show distinct signals for the aromatic protons, the protons of the methyl group on the benzene (B151609) ring, the protons of the propoxyethoxy side chain, and the amine protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the precise assignment of each proton. For instance, the aromatic protons would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The ethoxy and propoxy protons would show characteristic ethyl and propyl group patterns, respectively.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).
Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. Quantitative ¹³C NMR could be used to determine the relative number of each type of carbon atom, confirming the molecular formula.
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the connectivity within the propoxyethoxy side chain and confirming the relative positions of the substituents on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for connecting the different fragments of the molecule, for example, linking the propoxyethoxy side chain to the aniline (B41778) ring at the C-2 position and the methyl group to the C-4 position.
| Technique | Information Obtained | Application to this compound |
| ¹H NMR | Number, environment, and connectivity of protons | Determination of aromatic and aliphatic proton signals and their relationships. |
| ¹³C NMR | Number and type of carbon atoms | Identification of all unique carbon atoms in the molecule. |
| DEPT | Differentiation of CH, CH₂, and CH₃ groups | Assignment of carbon types in the aliphatic side chain and the methyl group. |
| COSY | ¹H-¹H correlations (through 2-3 bonds) | Establishing the sequence of protons in the propoxyethoxy chain. |
| HSQC | Direct ¹H-¹³C correlations | Linking each proton to its directly bonded carbon atom. |
| HMBC | Long-range ¹H-¹³C correlations (through 2-3 bonds) | Confirming the overall connectivity of the molecular structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propoxyethoxy groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-O stretching: Strong bands corresponding to the ether linkages in the propoxyethoxy group would be expected in the 1000-1300 cm⁻¹ range.
C-N stretching: This vibration would likely appear in the 1250-1350 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula of this compound could be confirmed.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern would be obtained. Analysis of these fragment ions would provide further structural information, corroborating the connectivity determined by NMR. For example, cleavage of the ether bonds or loss of the propoxy group would result in predictable fragment masses.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
A comprehensive search of scientific literature and chemical databases has revealed no specific Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. Detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), and analyses of electronic transitions, are not available in the public domain.
Consequently, the generation of data tables and a detailed discussion of the electronic properties for this specific compound is not possible at this time. Further empirical research would be required to determine its UV-Vis spectroscopic profile.
Computational Chemistry and Theoretical Modeling of 4 Methyl 2 2 Propoxyethoxy Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the molecular geometry and energy of systems like 4-Methyl-2-(2-propoxyethoxy)aniline. In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For a related compound, 4-methyl aniline (B41778), computational studies have employed methods such as M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set to investigate its reaction mechanisms. mdpi.com
Crystallographic data from analogous structures, such as N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, can provide a starting point for building the initial molecular model for DFT calculations. researchgate.net The table below illustrates typical parameters obtained from a DFT geometry optimization for a substituted aniline.
| Parameter | Description | Typical Value |
| C-N bond length | The distance between the aniline nitrogen and the attached carbon of the benzene (B151609) ring. | ~1.40 Å |
| C-C bond lengths (ring) | The distances between adjacent carbon atoms within the benzene ring. | ~1.39 - 1.41 Å |
| C-H bond lengths | The distances between carbon and hydrogen atoms. | ~1.08 - 1.09 Å |
| Dihedral angles | Angles defining the orientation of substituents relative to the benzene ring. | Varies depending on steric hindrance. |
This table presents generalized data for substituted anilines based on common findings in computational chemistry studies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. thaiscience.info
For substituted anilines, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen atom of the amino group. researchgate.net The LUMO is usually a π*-orbital, also distributed over the aromatic system. The presence of an electron-donating methyl group at the para position and the electron-donating propoxyethoxy group at the ortho position in this compound would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.net
The HOMO-LUMO gap can be calculated using DFT methods. A smaller gap generally implies higher reactivity. Studies on similar molecules, like p-isopropylaniline, have used the B3LYP/6-311G(d,p) level of theory to determine these orbital energies and the resulting energy gap. thaiscience.info
| Molecular Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates greater reactivity towards electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its propoxyethoxy side chain, MD simulations are essential for exploring its conformational landscape.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. While specific IR frequency predictions for this compound are not documented, the calculated spectrum would be expected to show characteristic peaks for N-H stretching, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the ether linkage.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. bas.bgnih.govliverpool.ac.uk By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can aid in the assignment of experimental NMR signals. nih.gov For instance, the chemical shifts of the protons on the aniline ring would be influenced by the electronic effects of both the methyl and the propoxyethoxy substituents. researchgate.net
The table below shows a hypothetical comparison of experimental versus predicted ¹H NMR chemical shifts for a substituted aniline, illustrating the utility of computational prediction.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic H (ortho to NH₂) | 6.7 - 6.9 | 6.8 |
| Aromatic H (meta to NH₂) | 7.1 - 7.3 | 7.2 |
| Methyl H | 2.2 - 2.4 | 2.3 |
| Methylene (B1212753) H (adjacent to O) | 3.8 - 4.1 | 4.0 |
This table contains representative data and does not reflect actual experimental or calculated values for this compound.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the transition states, intermediates, and products. This information is crucial for understanding reaction kinetics and selectivity.
For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals utilized the M06-2X method to explore the reaction pathways. mdpi.com The study identified both addition and abstraction pathways, calculating the barrier heights and reaction rate constants. Such an approach applied to this compound could elucidate its metabolic pathways or its reactivity in various chemical environments. The calculations would involve locating the transition state structures, which are first-order saddle points on the PES, and confirming them by the presence of a single imaginary frequency in the vibrational analysis.
Chemical Transformations and Derivative Synthesis for Academic Exploration
Functional Group Interconversions of the Amine Moiety
The primary amine (-NH₂) group is a cornerstone of this molecule's reactivity, allowing for a wide range of well-established transformations. These interconversions are fundamental in altering the electronic properties of the aromatic ring and for building more complex molecular architectures.
One of the most significant reactions of primary aromatic amines is diazotization . This process involves treating the aniline (B41778) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). researchgate.net The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a highly valuable synthetic intermediate. While stable at low temperatures, it can be readily converted into a variety of other functional groups through reactions like the Sandmeyer (using Cu(I) salts to introduce -Cl, -Br, -CN) or Schiemann reactions (using HBF₄/heat to introduce -F). The rate and success of diazotization can be influenced by the substituents on the aniline ring. acs.orgrsc.orgacs.org
N-Alkylation represents another key transformation, leading to secondary or tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under catalytic conditions. psu.edunih.gov For a sterically hindered aniline derivative like this, selecting appropriate reaction conditions is crucial to control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. psu.edu For instance, reductive amination using an aldehyde in the presence of a reducing agent provides a controlled method for mono-alkylation. jocpr.com The use of ionic liquids as solvents has also been shown to be an effective medium for the selective N-alkylation of anilines. psu.edu
Acylation of the amine group to form amides is readily accomplished using acyl chlorides or anhydrides. This transformation is often used as a protecting strategy to moderate the high reactivity of the amine group, particularly in electrophilic aromatic substitution, preventing polysubstitution and oxidation side reactions.
| Transformation | Reagents | Product Type | Significance |
| Diazotization | NaNO₂, HCl (aq), 0-5°C | Aryl Diazonium Salt | Versatile intermediate for introducing various functional groups (-Cl, -Br, -CN, -F, -OH). |
| N-Alkylation | R-X (Alkyl Halide), Base or Reductive Amination (R-CHO, Reducing Agent) | Secondary/Tertiary Amine | Modifies basicity and nucleophilicity; builds larger molecular structures. |
| Acylation | RCOCl or (RCO)₂O | Amide | Protects the amine, moderates reactivity for subsequent reactions. |
Reactions Involving the Propoxyethoxy Chain
The 2-(2-propoxyethoxy) group is an alkyl aryl ether, which is generally stable but can undergo specific chemical reactions, most notably ether cleavage. wikipedia.org
Acidic Cleavage: The carbon-oxygen bond of the ether can be cleaved by treatment with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com For an alkyl aryl ether, the reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. ucalgary.ca Due to the high stability of the sp²-hybridized carbon-oxygen bond of the phenol (B47542), cleavage invariably occurs at the alkyl-oxygen bond. libretexts.orgyoutube.com Therefore, treating 4-Methyl-2-(2-propoxyethoxy)aniline with excess HI would yield 2-amino-5-methylphenol (B193566) and the corresponding di-iodinated alkyl chain. This reaction provides a route to phenolic derivatives.
Ether Synthesis: Conversely, the synthesis of such polyether chains can be accomplished via the Williamson ether synthesis. ucalgary.ca This involves the reaction of a phenoxide (generated from the corresponding phenol with a base) with an appropriate alkyl halide, in this case, a 2-(2-propoxy)ethyl halide. This synthetic route is crucial for creating analogues with varied ether chain lengths or functionalities.
| Reaction | Reagents | Expected Products | Synthetic Utility |
| Acidic Cleavage | Excess HBr or HI, Heat | 2-Amino-5-methylphenol + Alkyl Dihalide | Access to phenolic derivatives from the parent aniline. |
| Williamson Ether Synthesis (for analogue creation) | 2-Amino-5-methylphenol, Base (e.g., NaH), R-X | Ether-functionalized aniline | Method for building the polyether chain and its variations. |
Synthesis of Advanced Polyether Aniline Derivatives for Structural Diversification
Building upon the fundamental reactions, more complex aniline derivatives with extended or branched polyether side chains can be synthesized. Such structural diversification is of interest in materials science for tuning properties like solubility, processability, and self-assembly behavior.
One approach involves the multi-step synthesis starting from a substituted phenol. For example, 5-methyl-2-nitrophenol (B1361083) could be alkylated with a tailored polyether halide via the Williamson ether synthesis. Subsequent reduction of the nitro group to an amine would yield an advanced derivative of the target compound.
Alternatively, N-alkylation of the parent aniline using reagents containing additional ether linkages can be employed. For instance, reacting this compound with an aldehyde containing a polyether tail under reductive amination conditions would extend the functionality from the nitrogen atom. jocpr.com Research into the synthesis of aniline derivatives bridged by polyether chains has demonstrated that such molecules can be prepared and subsequently used as monomers for electrochemical polymerization. acs.org
Investigation of Polymerization Potential and Oligomer Formation
Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline (PANI). The polymerization is typically an oxidative process, proceeding via the formation of radical cations that couple in a head-to-tail fashion. researchgate.net
The substitution pattern on this compound is expected to significantly influence its polymerization behavior compared to unsubstituted aniline.
Steric Hindrance: The bulky 2-(2-propoxyethoxy) group at the ortho position will sterically hinder the standard para-coupling between monomer units. This can lower the rate of polymerization and the degree of polymerization (i.e., the final chain length). researchgate.net
Electronic Effects: Both the para-methyl and ortho-alkoxy groups are electron-donating, which increases the electron density on the aromatic ring. This facilitates the initial oxidation step required for polymerization. However, the resulting polymer may have different electronic and, consequently, different conductive properties than standard PANI.
Solubility: The presence of the flexible and polar propoxyethoxy side chain is likely to increase the solubility of the resulting polymer or oligomers in common organic solvents. researchgate.net This is a significant advantage, as the poor solubility of unsubstituted polyaniline is a major limitation to its processability.
The formation of well-defined oligomers (e.g., dimers, tetramers, octamers) is also a key area of investigation. researchgate.net By controlling the stoichiometry of the oxidant and monomer, it may be possible to favor the formation of specific oligomers over long-chain polymers. researchgate.net The study of these oligomers is crucial for understanding the fundamental structure-property relationships of the corresponding polymer. acs.org
Chemo- and Regioselective Derivatization Strategies
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. wikipedia.org
Regioselectivity of Electrophilic Aromatic Substitution (EAS): The aniline scaffold is highly activated towards EAS. byjus.com The -NH₂ and -O-R groups are strong ortho-, para-directors, while the -CH₃ group is a weaker ortho-, para-director. chemistrysteps.com In this compound, the positions available for substitution are C3, C5, and C6.
Position 6 is para to the activating ether group and ortho to the strongly activating amine group, making it a likely site for electrophilic attack.
Position 5 is ortho to the methyl group and meta to the amine and ether groups.
Position 3 is ortho to both the amine and ether groups, but is likely to be sterically hindered. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to be highly regioselective, primarily targeting the C6 position. Directing nitration can be complex, as the acidic conditions can protonate the aniline to form an anilinium ion, which is a meta-director. byjus.com
Chemoselectivity: The molecule presents multiple reactive functional groups: the nucleophilic amine, the electron-rich aromatic ring, and the ether linkage.
Targeting the Amine: Reactions like N-alkylation or N-acylation can be performed selectively by choosing appropriate electrophiles that react preferentially with the amine over the aromatic ring.
Targeting the Aromatic Ring: By first protecting the amine group as an amide, its activating effect is reduced, allowing for more controlled electrophilic substitution on the ring. Subsequent deprotection restores the amine.
Targeting the Ether: As discussed, the ether linkage is the least reactive group and requires harsh conditions (strong acid, heat) for cleavage, ensuring it remains intact during most other transformations. wikipedia.org
Advanced strategies, such as using specific ligands and catalysts, can even override the inherent directing effects of the substituents to achieve otherwise difficult transformations, like meta-C–H functionalization. nih.gov
Environmental Behavior and Degradation Pathways of Aniline Ethers
Abiotic Transformation Mechanisms in Environmental Compartments
Abiotic degradation processes, which are chemical and physical in nature, play a significant role in the initial transformation of aniline (B41778) ethers in the environment. These processes include photochemical degradation, hydrolysis, and oxidative degradation.
Photochemical degradation, or photolysis, is a key abiotic process for anilines in sunlit surface waters and the atmosphere. researchgate.net The absorption of ultraviolet (UV) radiation can lead to the excitation of the aniline molecule, initiating a series of reactions. For aniline and its derivatives, photolysis can proceed through direct absorption of light or via indirect mechanisms involving photosensitizing agents naturally present in the environment, such as humic substances. researchgate.net
Studies on aniline have shown that photolysis in aqueous solutions can lead to the formation of intermediates such as phenol (B47542), 2-aminophenol, and hydroquinone. researchgate.net The process is influenced by factors like pH and the presence of other substances in the water. nih.gov For substituted anilines, the nature and position of the substituents can affect the rate and products of photodegradation. It is anticipated that the primary photochemical reactions for 4-Methyl-2-(2-propoxyethoxy)aniline would involve the transformation of the aniline ring. The ether side chain may also be susceptible to photochemical cleavage, although this is generally a less favored pathway compared to reactions involving the aromatic amine group. The half-life of aniline in estuarine water has been reported to be 27 hours in the light, highlighting the importance of photolysis. researchgate.net
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, hydrolysis can be a significant degradation pathway in aqueous environments. However, the ether linkage in compounds like this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Similarly, the amide bond in acylated anilines is more susceptible to hydrolysis than the ether bond. researchgate.net Aniline itself has a reported aqueous hydrolysis half-life of over 50 years, indicating that this process is not environmentally significant for the parent compound. nih.gov Therefore, it is expected that hydrolysis would not be a major abiotic degradation pathway for this compound in natural aquatic systems.
Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can be generated through photochemical processes and can initiate the degradation of a wide range of organic pollutants. The reaction of anilines with hydroxyl radicals is typically rapid and can lead to the hydroxylation of the aromatic ring. mdpi.com In the case of this compound, oxidation is likely to occur on the aromatic ring, leading to the formation of hydroxylated derivatives. The presence of the electron-donating methyl and alkoxy groups may activate the ring towards electrophilic attack by oxidizing species. nih.gov The ether linkage can also be a site for oxidative attack, potentially leading to cleavage of the propoxyethoxy side chain. nih.gov
Biotic Transformation and Biodegradation Studies
The ultimate fate of many organic compounds in the environment is determined by microbial degradation. Microorganisms have evolved diverse metabolic pathways to utilize a wide range of chemicals as sources of carbon, nitrogen, and energy. nih.gov
The biodegradability of aniline and its derivatives has been extensively studied. nih.govacs.org Aniline itself is readily biodegradable under aerobic conditions by a variety of microorganisms. researchgate.netzju.edu.cn However, the presence of substituents on the aniline ring can significantly affect its biodegradability. For instance, some substituted anilines, such as chloroanilines, can be more resistant to degradation. researchgate.net
For this compound, the presence of the methyl group and the propoxyethoxy side chain will influence its bioavailability and susceptibility to microbial attack. The long ether side chain might increase its hydrophobicity, potentially reducing its bioavailability in aqueous systems but increasing its sorption to soil organic matter. nih.gov While specific studies on this compound are lacking, research on the biodegradation of other aromatic ethers and alkylated anilines provides valuable insights. Bacteria capable of degrading ethers often initiate the attack by oxidizing the carbon atom adjacent to the ether oxygen. nih.gov Similarly, alkyl side chains on aromatic rings can be a point of initial enzymatic attack. nih.gov A bacterial strain identified as Delftia sp. AN3 was found to degrade aniline but not substituted anilines like 2-methylaniline and 4-methylaniline, suggesting that the position and nature of substituents are critical. nih.gov
Interactive Data Table: Factors Influencing Aniline Biodegradation
| Factor | Influence on Biodegradation | Example from Analogs |
| Substituent Nature | Electron-donating groups can sometimes enhance degradation, while electron-withdrawing groups can hinder it. | Chloroanilines are generally more persistent than aniline. researchgate.net |
| Substituent Position | The position of the substituent can affect the accessibility of the molecule to microbial enzymes. | Delftia sp. AN3 could not grow on 2-methylaniline or 4-methylaniline. nih.gov |
| Side Chain Structure | The length and branching of alkyl and ether side chains can impact bioavailability and the initial enzymatic attack. | Long-chain n-alkylbenzenes are degraded via oxidation of the alkyl side chain. nih.gov |
| Environmental Conditions | pH, temperature, and the presence of other nutrients can significantly affect microbial activity and degradation rates. | Optimal aniline degradation by Delftia sp. AN3 occurred at 30°C and pH 7.0. nih.gov |
The microbial degradation of aromatic compounds typically proceeds through a series of enzymatic reactions that lead to the formation of central intermediates, which can then enter the primary metabolic pathways of the cell. researchgate.net For aniline, a common aerobic degradation pathway involves the initial action of a dioxygenase enzyme to form a dihydroxylated intermediate, catechol. zju.edu.cnresearchgate.net This catechol is then susceptible to ring cleavage by other dioxygenases, leading to the formation of aliphatic acids that can be further metabolized. researchgate.net
For this compound, two primary routes of initial microbial attack are plausible:
Attack on the Aromatic Ring: Similar to aniline, the aromatic ring could be dihydroxylated by a dioxygenase, leading to a substituted catechol. Subsequent meta or ortho cleavage of the ring would follow.
Attack on the Ether Side Chain: The ether linkage is a potential site for enzymatic cleavage. This could occur through O-dealkylation, initiated by a monooxygenase, which would cleave the ether bond to release the propoxyethoxy group and form a hydroxylated aniline derivative. nih.gov The resulting alkyl chain would likely be further degraded.
The degradation of long-chain n-alkylbenzenes has been shown to proceed via β-oxidation of the alkyl side chain. nih.gov A similar process could potentially occur with the propoxyethoxy side chain of this compound following initial enzymatic modifications.
The ultimate metabolites of complete biodegradation (mineralization) would be carbon dioxide, water, and inorganic nitrogen (ammonia or nitrate). nih.gov However, under certain conditions, incomplete degradation could lead to the accumulation of intermediate metabolites. For example, in the degradation of aniline, intermediates such as catechol have been identified. researchgate.net Based on analogous compounds, potential metabolites from the degradation of this compound could include hydroxylated and carboxylated derivatives of the parent compound, as well as the cleaved propoxyethoxy side chain in various stages of oxidation.
Interactive Data Table: Postulated Degradation Metabolites of this compound
| Postulated Initial Reaction | Potential Intermediate Metabolites |
| Ring Hydroxylation | 4-Methyl-2-(2-propoxyethoxy)catechol |
| Ether Cleavage (O-dealkylation) | 4-Methyl-2-hydroxyaniline, 2-propoxyethanol (B165432) |
| Side Chain Oxidation | Carboxylated derivatives of the propoxyethoxy chain |
Formation and Fate of Environmental Transformation Products
Without specific studies on this compound, any attempt to describe its environmental behavior would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and the presentation of detailed research findings are therefore unachievable at this time.
Further research and publication of data by the scientific community are necessary to enable a thorough environmental assessment of this particular chemical compound. Until such information becomes available, a detailed article focusing solely on the environmental fate of this compound cannot be responsibly generated.
Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the advanced analytical methodologies for the detection and characterization of the chemical compound this compound. The requested analytical techniques, including chromatographic separation with mass spectrometric detection, capillary electrophoresis, spectroscopic detection methods, and novel sample preparation techniques, have not been specifically applied to this compound in the existing body of scientific publications.
Therefore, it is not possible to provide a detailed article with research findings, data tables, or in-depth discussion on the following topics as they relate directly to this compound:
Advanced Analytical Methodologies for Detection and Characterization in Research Matrices
Development of Novel Sample Preparation and Enrichment Techniques
To maintain scientific accuracy and adhere strictly to the provided instructions, which require focusing solely on 4-Methyl-2-(2-propoxyethoxy)aniline, no content can be generated for the requested article. The absence of specific research on this compound prevents the creation of an authoritative and factual report as outlined.
Analysis of Patent Literature for Research Innovation and Intellectual Property
Examination of Patented Synthetic Routes and Industrial Applications of Related Compounds
While no patents were found for the direct synthesis of 4-Methyl-2-(2-propoxyethoxy)aniline, the patent literature for analogous aniline (B41778) derivatives and alkoxy anilines offers established synthetic methodologies. A common patented approach for the synthesis of alkoxy anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compound. Current time information in Budapest, HU. For instance, a patented method describes the reduction of alkoxy nitrobenzene (B124822) to alkoxyaniline using a catalyst in the presence of hydrogen. Current time information in Budapest, HU. This general route could theoretically be adapted for the synthesis of this compound, starting from a suitably substituted nitrobenzene precursor.
The industrial applications for aniline derivatives are broad, with significant patent activity in the agrochemical and pharmaceutical sectors. google.comnih.gov Aniline derivatives are frequently patented as intermediates in the synthesis of active ingredients for herbicides and insecticides. google.comgoogleapis.com For example, various aniline derivatives are cited as key components in the production of pesticides. google.com
Aniline-based polyethers, a class to which this compound belongs, are also subjects of patenting activity, particularly for their surfactant properties. These compounds are often incorporated into formulations as dispersants, emulsifiers, or adjuvants to enhance the efficacy of the final product. google.com
Trends in Intellectual Property Filings for Aniline-Based Polyethers
A general trend in the intellectual property landscape for aniline-based compounds and polyethers is the focus on formulation technology, especially within the agrochemical industry. researchgate.netresearchgate.net As the patents for many active ingredients expire, companies increasingly file new patents to protect novel formulations that offer improved stability, bioavailability, or delivery of these now-generic active compounds. researchgate.netagribusinessglobal.com
Based on the available data, a significant number of patents in the agrochemical sector are related to improving the delivery and effectiveness of existing active ingredients through advanced formulation technologies. This trend suggests that if this compound were to be patented, its application as a specialty surfactant or dispersant in such formulations would be a likely focus of the intellectual property claims.
Strategic Insights from Patent Landscape for Future Research Directions
The analysis of the patent landscape for related compounds provides strategic insights for future research and development of this compound. A primary observation is the value of this compound class as formulation aids in the agrochemical industry. Future research could, therefore, be directed towards synthesizing and evaluating the surfactant properties of this compound.
Key research questions would include:
How does the specific structure of this compound influence its properties as a dispersant or emulsifier compared to existing products?
Can this compound offer unique advantages in specific agrochemical formulations, for example, with particular active ingredients or under certain environmental conditions?
From an intellectual property perspective, a strategic approach would involve not only patenting the molecule itself but also its use in specific applications and formulations. Given the trend in formulation patents, claims could be drafted to cover:
The use of this compound as a surfactant, dispersant, or adjuvant.
Specific agrochemical formulations containing this compound in combination with one or more active ingredients.
Methods of treating plants or controlling pests using these formulations.
This strategy would create a more robust patent portfolio, extending protection beyond the core chemical entity to its commercial applications. The lack of direct patents for this compound suggests that this may be a novel compound, presenting a "white space" opportunity for innovation and patenting.
Future Research Directions and Interdisciplinary Opportunities
Exploration of New Synthetic Paradigms
The synthesis of substituted anilines is a cornerstone of organic chemistry, and future research on 4-Methyl-2-(2-propoxyethoxy)aniline could focus on developing more efficient, selective, and sustainable manufacturing processes.
Traditional synthesis often involves the nitration of an aromatic ring followed by reduction. youtube.com For a molecule with multiple substituents like this compound, achieving regioselectivity is a key challenge. Modern synthetic chemistry offers several sophisticated alternatives. For instance, a one-pot Brønsted acid-catalyzed reaction that achieves meta-amination of anisidines could be adapted, offering a scalable and functional group-tolerant approach. nih.gov Another avenue involves catalyst- and additive-free methods, such as the imine condensation–isoaromatization pathway, which provides a straightforward route to N-substituted anilines under mild conditions. beilstein-journals.org
Future synthetic explorations could also leverage advances in catalytic C-N cross-coupling reactions. Palladium/N-heterocyclic carbene (NHC) catalysis, for example, has been shown to be effective for the amination of diaryl sulfoxides with anilines and could be investigated for constructing the core aniline (B41778) structure. organic-chemistry.org Similarly, methods for the catalytic hydrogenation of nitrobenzenes using precious metal catalysts on carbon supports are well-established for producing alkoxy anilines and could be optimized for this specific target. google.com
A summary of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Findings |
| Brønsted Acid-Catalyzed Amination | One-pot procedure, meta-selective. | High scalability, tolerance of diverse functional groups. | nih.gov |
| Imine Condensation–Isoaromatization | Catalyst- and additive-free. | Operational simplicity, mild reaction conditions. | beilstein-journals.org |
| Catalytic Hydrogenation | Reduction of a corresponding nitro-aromatic precursor. | Established industrial method, high purity achievable. | youtube.comgoogle.com |
| C-N Cross-Coupling | Use of transition metal catalysts (e.g., Pd, Cu). | High functional group tolerance, diverse substrate scope. | organic-chemistry.org |
Advanced Material Science Applications (e.g., Polymer Chemistry, Self-Assembly)
The aniline moiety is the fundamental building block of polyaniline (PANI), one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. researchgate.net The unique structure of this compound, with its methyl and flexible propoxyethoxy side chains, makes it a compelling candidate for creating novel PANI derivatives with tailored properties.
The incorporation of side chains onto the polymer backbone is a well-established strategy to modify its characteristics. The methyl group is expected to influence the electronic properties and solubility, while the propoxyethoxy side chain could significantly enhance processability and introduce new functionalities. Research on other polyaniline derivatives has shown that side chains can affect solubility, conductivity, and morphology. researchgate.net Specifically, flexible ether-containing side chains can impart elastomeric properties and are more resistant to hydrolysis than ester-linked chains, which is crucial for applications in demanding environments like marine anti-fouling coatings. google.com
Future research could involve the chemical or electrochemical polymerization of this compound to produce a new functional polymer. The presence of the flexible and polar propoxyethoxy side chain could prevent the crystallization that often limits the ionic conductivity of polymers like polyethylene (B3416737) oxide (PEO) at low temperatures, making it a candidate for solid polymer electrolytes. mdpi.com Furthermore, the interplay between the rigid polymer backbone and the flexible side chains could lead to interesting self-assembly behaviors and microphase separation, which are critical for controlling the morphology and performance of materials in applications like organic electronics and sensors. researchgate.net Studies on other donor-acceptor copolymers have shown that even a partial substitution with glycol side chains can significantly alter the material's interaction with aqueous electrolytes and its performance in devices like organic electrochemical transistors (OECTs). acs.org
| Potential Application Area | Key Structural Feature | Anticipated Property/Advantage | Supporting Research Context |
| Conducting Polymers | Aniline core | Forms a polyaniline-type backbone for electrical conductivity. | researchgate.net |
| Solid Polymer Electrolytes | Propoxyethoxy side chain | Suppresses crystallization, enhances ionic conductivity at low temperatures. | mdpi.com |
| Processable Materials | Methyl and propoxyethoxy groups | Improves solubility in common solvents, enhancing processability. | acs.org |
| Self-Assembling Systems | Amphiphilic nature of the monomer | Can lead to controlled microphase separation and unique morphologies. | researchgate.net |
| Anti-fouling Coatings | Hydrolysis-resistant ether linkage | Provides durability in marine environments. | google.com |
Development of Chemical Probes for Fundamental Biological Research
Aniline derivatives are integral components of many fluorescent probes used to investigate biological systems. nih.govnih.gov The fluorescence properties of these molecules are often highly sensitive to the microenvironment, such as solvent polarity and hydrogen bonding, making them excellent tools for studying complex biological structures like proteins and membranes. nih.gov
The structure of this compound, containing a potentially fluorescent aniline core and an ether-rich side chain, suggests its potential as a scaffold for novel chemical probes. The propoxyethoxy group could influence the probe's localization within cells or its interaction with specific biological targets. Research has shown that some aniline derivatives exhibit significant changes in fluorescence intensity and lifetime when moving from aqueous (hydrophilic) to non-polar (hydrophobic) environments, a property that has been harnessed to probe protein binding. nih.gov
Future work could focus on characterizing the photophysical properties of this compound and its simple derivatives. Investigations into its solvatochromism, quantum yield, and fluorescence lifetime in different environments would be a critical first step. Subsequently, it could be functionalized to create targeted probes, for example, by introducing reactive groups that can covalently attach to specific biomolecules. thermofisher.com Given that the aniline motif is a known "structural alert" in medicinal chemistry due to potential metabolic instability, research could also explore using this compound as a tool to study drug metabolism pathways. nih.govcresset-group.com The development of such probes could provide new ways to visualize molecular events in real-time and measure physiological parameters with high precision. youtube.com
Contributions to Sustainable Chemical Processes and Environmental Technologies
The principles of green chemistry are increasingly guiding the development of new chemical products and processes. Future research on this compound can contribute to this paradigm shift in several ways.
First, developing sustainable synthesis routes is a key objective. This includes using greener solvents, employing catalytic rather than stoichiometric reagents, and designing processes that are energy-efficient. ijtsrd.comspecchemonline.com For example, sunlight-driven N-acetylation of anilines using simple Lewis acids like MgSO₄ represents a sustainable pathway that could be explored. rsc.org Another approach is the use of feedstock methanol (B129727) as a green methylating agent for anilines, catalyzed by solid molecular catalysts under mild conditions. acs.org
Second, polymers derived from this compound could be designed for biodegradability or chemical recyclability. While polyanilines are generally robust, blending them with biodegradable materials like starch has been shown to create conductive and biodegradable composites. researchgate.net The ether linkages in the side chain of the target molecule, while generally stable, could be targeted for cleavage. Recent research has demonstrated that incorporating "directing groups" into otherwise stable poly(aryl ethers) allows them to be selectively disassembled by a nickel catalyst, offering a pathway to chemical recycling. rsc.org This strategy could be applied to polymers made from this aniline, creating robust materials that can be broken down into monomers on demand.
Finally, there is potential for application in environmental remediation. Polyaniline-based materials have been investigated for their antimicrobial properties and could be used to create contamination-resistant surfaces. mdpi.com Furthermore, the degradation of PANI composites can generate oligoanilines with high specific capacitance, a finding that could be leveraged in energy storage devices designed with environmental considerations in mind. rsc.org
Q & A
Q. What strategies validate the proposed mechanism of oxidative degradation for this compound?
- Methodological Answer :
- Radical Trapping : Use TEMPO to inhibit free radical pathways in H₂O₂-mediated oxidation.
- Isotopic Labeling : ¹⁸O tracking identifies oxygen incorporation sites during degradation.
- DFT Simulations : Predict reactive oxygen species (ROS) attack sites on the aromatic ring .
Structural Modification & Derivatives
Q. How can regioselective functionalization of the aniline ring be achieved for derivative synthesis?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to install substituents at specific positions.
- Protection/Deprotection : Temporarily block the amine group with Boc to direct electrophilic substitution .
Q. What role do the propoxyethoxy and methyl groups play in modulating solubility and bioactivity?
- Methodological Answer :
- LogP Measurements : The propoxyethoxy group increases hydrophilicity (LogP ~2.1 vs. ~3.5 for unsubstituted analogs).
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.
- Enzyme Docking Studies : The methyl group may sterically hinder binding to cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
